N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, a quinoline moiety, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the quinoline moiety via a condensation reaction. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-[4-(2,5-dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide: Another thiazole derivative with different substituents that may exhibit distinct chemical and biological properties.
2-chloro-N-(4-(2,5-dichlorophenyl)-6-phenylpyrimidine-2-yl)acetamide: A pyrimidine derivative with similar structural features but different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which can be tailored for various applications through structural modifications.
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2N3OS/c26-16-10-11-20(27)19(12-16)23-14-32-25(29-23)30-24(31)18-13-22(15-6-2-1-3-7-15)28-21-9-5-4-8-17(18)21/h1-14H,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRKCGFBBQNIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=C(C=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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